フェンベンダゾールスルホン

説明

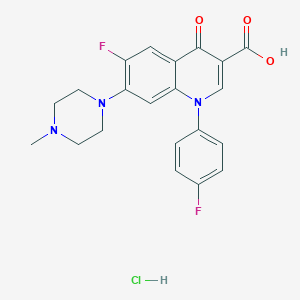

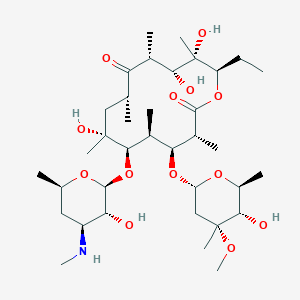

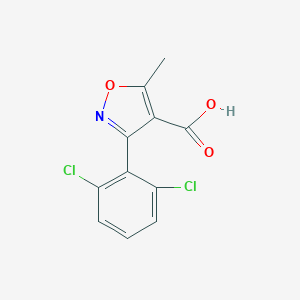

Fenbendazole sulfone, also known as Oxfendazole sulfone or FBZ-SO2, is a minor metabolite of Fenbendazole . Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against various gastrointestinal parasites .

Molecular Structure Analysis

Fenbendazole has the molecular formula C15H13N3O2S and a molecular weight of 299.35 . The molecular structure of Fenbendazole sulfone is not explicitly mentioned in the search results.Chemical Reactions Analysis

Fenbendazole metabolites, fenbendazole and fenbendazole sulfone, were found as major degradation products using high-resolution mass spectrometry. The proposed hydrolytic degradation pathway consisted of the base catalyzed hydrolysis followed by consecutive oxidative cyclization to the five-membered ring of the benzo-imidazole derivative .Physical And Chemical Properties Analysis

Fenbendazole is characterized by low solubility in water . The possibilities of mechanochemical modification of fenbendazole were evaluated in order to improve the solubility index .科学的研究の応用

抗がんメカニズム

フェンベンダゾールは、ミクrotubuleを不安定化する穏やかな薬剤として作用し、複数の細胞経路を調節することによりがん細胞の死滅を引き起こします . このことから、フェンベンダゾールは、がん治療の潜在的な候補となる可能性があります。

抗腫瘍効果

サプリメントビタミンと組み合わせると、フェンベンダゾールには予想外の抗腫瘍効果が見られます . このことは、フェンベンダゾールを他の治療法と組み合わせて使用することで、有効性を高めることができることを示唆しています。

潜在的な抗がん剤

フェンベンダゾールは、潜在的な抗がん剤として研究されてきました . このことは、医学分野での使用の可能性を広げています。

非小細胞肺がんの治療

フェンベンダゾールと類似した駆虫薬メベンダゾールは、非小細胞肺がんにおいて、チューブリンの脱重合によって有糸分裂停止とアポトーシスを誘導することが判明しました .

進行がんの治療

フェンベンダゾールと類似した別の薬剤であるアルベンダゾールを、進行がん患者に投与したパイロット試験では、有望な結果が示されました .

大腸がんの治療

アルベンダゾールは、ヒト大腸がん細胞株HT-29に対して抗腫瘍活性を示しました .

ホルモン抵抗性転移性前立腺がんの治療

フェンベンダゾールに関連する化合物であるベンゾイミダゾールは、ホルモン抵抗性転移性前立腺がんの新しい治療法として研究されています .

化学療法抵抗性メラノーマ細胞におけるアポトーシスの誘導

メベンダゾールは、化学療法抵抗性メラノーマ細胞において、Bcl-2の不活性化を介してアポトーシスを誘導することが判明しました .

作用機序

Target of Action

Fenbendazole sulfone, a minor metabolite of the anthelmintic fenbendazole, forms through fenbendazole oxidation to oxfendazole, then to sulfone . The primary targets of Fenbendazole sulfone are the microtubules in the cells of parasites .

Mode of Action

Fenbendazole sulfone works by binding to tubulin, a protein that is part of the microtubules in the cells of parasites . This binding disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes Fenbendazole sulfone effective against both adult and larval stages of many parasitic worms .

Biochemical Pathways

Fenbendazole sulfone selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .

Pharmacokinetics

Fenbendazole is only partly absorbed from the intestine and reaches maximum plasma concentration in dogs 4 - 9 hours after oral administration . Fenbendazole and its metabolites are distributed throughout the body but highest concentrations are found in the liver . The major oxidative metabolite is fenbendazole sulfoxide which is further metabolized to form fenbendazole sulfone . Fenbendazole and its metabolites are predominantly excreted via the feces .

Result of Action

The molecular and cellular effects of Fenbendazole sulfone’s action result in the eventual death of the parasites . It disrupts the microtubules’ formation and function, leading to the parasites’ inability to absorb nutrients . This mode of action makes Fenbendazole sulfone effective against both adult and larval stages of many parasitic worms .

Safety and Hazards

特性

IUPAC Name |

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968870 | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54029-20-8 | |

| Record name | Oxfendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

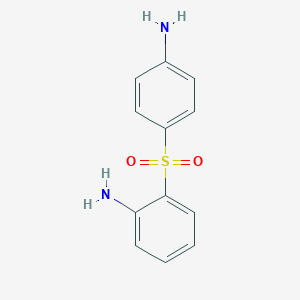

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)